Ethyl 2-bromopropionate

Electrochemical Synthesis Reformatsky Reaction Coupling Efficiency

Ethyl 2-bromopropionate (CAS 535-11-5, synonymous with CAS 41978-69-2), also referred to as ethyl α-bromopropionate, is a halogenated ester with the molecular formula C5H9BrO2 and a molecular weight of 181.03 g/mol. This compound is a colorless to slightly yellow liquid with a pungent odor, characterized by a boiling point of 156–160 °C and a density of 1.394 g/mL at 25 °C.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 41978-69-2
Cat. No. B3425472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromopropionate
CAS41978-69-2
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)Br
InChIInChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
InChIKeyARFLASKVLJTEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Bromopropionate (CAS 535-11-5): Procurement-Grade Specifications and Core Reactivity Profile for Chemical Sourcing


Ethyl 2-bromopropionate (CAS 535-11-5, synonymous with CAS 41978-69-2), also referred to as ethyl α-bromopropionate, is a halogenated ester with the molecular formula C5H9BrO2 and a molecular weight of 181.03 g/mol [1]. This compound is a colorless to slightly yellow liquid with a pungent odor, characterized by a boiling point of 156–160 °C and a density of 1.394 g/mL at 25 °C . Its core functional motif is the α-bromoester, which renders it a reactive electrophile, primarily engaging in nucleophilic substitution (SN2) reactions [2]. Ethyl 2-bromopropionate serves as a critical intermediate in the synthesis of a broad spectrum of fine chemicals, with established applications spanning pharmaceutical active pharmaceutical ingredients (APIs) and agrochemicals, including several commercial herbicides and fungicides [3][4].

Ethyl 2-Bromopropionate: Why Structural Analogs Fail as Direct Replacements in Critical Synthetic Routes


Direct substitution of ethyl 2-bromopropionate with close structural analogs—such as the corresponding methyl ester, positional isomer, or chloro derivative—is generally non-viable without extensive re-optimization. These analogs exhibit quantifiable differences in physical properties (e.g., boiling point, density, flash point) that directly impact process parameters like distillation recovery and safety . More critically, they diverge significantly in chemical reactivity: the chloro analog demonstrates markedly lower efficiency in key transformations like the Reformatsky reaction [1], while alternative alkyl esters and positional isomers exhibit altered enantioseparation behavior [2] and nucleophilic substitution profiles. The evidence presented in Section 3 details these specific, quantified performance gaps, underscoring the procurement and experimental risk associated with unqualified substitution.

Quantitative Differentiation: Verified Performance of Ethyl 2-Bromopropionate Against Key Comparators


Electrochemical Reformatsky Reaction Efficiency: A Direct Comparison with Ethyl 2-Bromoisobutyrate and Ethyl Chloroacetate

In an electrochemical Reformatsky reaction setup using a graphite powder cathode and aqueous anolyte, ethyl 2-bromopropionate was found to be 'much less efficient' compared to ethyl 2-bromoisobutyrate, which provided preparative yields of coupling products with aromatic aldehydes. Ethyl chloroacetate, a chloro analog, produced only trace amounts of the coupling product under identical conditions [1].

Electrochemical Synthesis Reformatsky Reaction Coupling Efficiency

Enantioseparation Benchmark: Validated Baseline Separation for Chiral Purity Assessment

A 2019 study validated baseline enantioseparation methods for methyl, ethyl, bromoethyl, and prop-2-yn-1-yl 2-bromopropionates. In contrast, the enantiomers of isopropyl, isobutyl, tert-butyl, and 3-methylbut-2-en-1-yl 2-bromopropionates could only be partially separated, and 5 cycloalkyl-2-bromopropionates, including phenyl 2-bromopropionate, did not achieve baseline separation on the tested cyclodextrin (CD) chiral stationary phases [1][2]. On a permethylated β-CD column at 90 °C, the separation factor (α) for methyl 2-bromopropionate was 1.19, while for ethyl 2-bromopropionate it was 1.13 [3].

Chiral Chromatography Enantioseparation Analytical Method Validation

Physical Property Differentiation: Boiling Point, Density, and Flash Point Versus Key Analogs

Ethyl 2-bromopropionate possesses a distinct physical property profile compared to its positional isomer (ethyl 3-bromopropionate) and its chloro analog (ethyl 2-chloropropionate). It has a boiling point of 156–160 °C, a density of 1.394 g/mL, and a flash point of 51 °C. Ethyl 3-bromopropionate has a higher boiling point (162–165 °C) and a lower density (1.24 g/mL), while ethyl 2-chloropropionate has a lower boiling point (145–148 °C), lower density (1.112 g/mL), and a lower flash point (42 °C) .

Physical Properties Process Safety Chemical Handling

Reactivity Profile: SN2 Kinetics and Established Nucleophilic Substitution Pathways

The nucleophilic substitution reactions of ethyl 2-bromopropionate proceed via a well-characterized SN2 mechanism [1]. This is in contrast to the behavior of ethyl chloroacetate, which was found to produce only trace amounts of coupling product in the electrochemical Reformatsky reaction, likely via a carbanionic mechanism rather than a radical or SN2 pathway [2]. The SN2 pathway for ethyl 2-bromopropionate enables predictable alkylation of diverse nucleophiles, a cornerstone of its utility in building complex molecules.

Reaction Kinetics SN2 Mechanism Nucleophilic Substitution

Validated Deployment Scenarios for Ethyl 2-Bromopropionate in Research and Industrial Synthesis


Chiral Intermediate Synthesis with Validated Enantiopurity Assessment

In the synthesis of chiral pharmaceutical or agrochemical intermediates where stereochemical integrity is paramount, ethyl 2-bromopropionate is a preferred choice. As established in Section 3, validated gas chromatographic methods exist for baseline enantioseparation of its enantiomers on specific cyclodextrin stationary phases [1]. This enables rigorous quality control and determination of optical purity, a critical step in API manufacturing and chiral building block procurement. Other 2-bromopropionate esters (e.g., isopropyl, tert-butyl) lack this level of validated analytical support, making the ethyl ester a lower-risk option for projects requiring chiral purity documentation.

Agrochemical Precursor for Commercial Herbicides and Fungicides

Ethyl 2-bromopropionate is a well-documented and industrially proven intermediate for the synthesis of multiple commercial herbicides (e.g., quizalofop, fenoxaprop, fluazifop) and fungicides (e.g., metalaxyl, benalaxyl, procymidone) [2]. This established industrial track record, supported by literature and supply chain data, provides a level of process robustness and supply security that is not guaranteed for less common analogs. For procurement in agrochemical manufacturing, this compound represents a known quantity with validated synthetic routes.

Stereoselective Aldol Reactions for Polyketide Natural Product Synthesis

Ethyl 2-bromopropionate is a key building block in advanced stereoselective synthesis. A silylketene acetal derived from this compound has been employed in highly enantioselective aldol reactions using chiral oxazaborolidinone catalysts [3]. This methodology has been iteratively applied to the construction of polypropionate backbones for the total synthesis of complex polyketide natural products, including the anticancer agent (+)-discodermolide [4][5]. The ability to achieve high stereocontrol makes it indispensable for medicinal chemistry research focused on stereochemically complex targets.

Electrophilic Building Block for SN2 Alkylations

As confirmed by kinetic studies, ethyl 2-bromopropionate reliably undergoes nucleophilic substitution via a clean SN2 mechanism [6]. This predictable reactivity profile makes it a versatile and low-risk electrophilic building block for introducing the propionate ethyl ester moiety into diverse molecular frameworks. This application is foundational in both academic research and industrial process chemistry, where the compound serves as a reliable alkylating agent for amines, thiols, cyanides, and other nucleophiles, distinguishing it from less reactive analogs like ethyl chloroacetate.

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